molecular formula C23H27N3O3S2 B2723250 2-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone CAS No. 1030769-88-0

2-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone

Cat. No.: B2723250
CAS No.: 1030769-88-0
M. Wt: 457.61
InChI Key: MWCDTMLNFNXQED-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone is a useful research compound. Its molecular formula is C23H27N3O3S2 and its molecular weight is 457.61. The purity is usually 95%.
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Biological Activity

The compound 2-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone (CAS Number: 1030769-88-0) is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structural framework that combines a benzothiazepine moiety with a sulfonylpiperazine group. The molecular formula is C23H27N3O3S2C_{23}H_{27}N_{3}O_{3}S_{2}, with a molecular weight of approximately 457.6 g/mol. The benzothiazepine structure is known for its diverse biological activities, including neuroprotective and anticancer properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within the body. Preliminary studies suggest that it may exhibit the following mechanisms:

  • Inhibition of Protein Aggregation : Similar compounds have shown promise in inhibiting the aggregation of proteins associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, benzothiazole derivatives have been reported to reduce tau and alpha-synuclein aggregation, which are critical in the pathogenesis of these conditions .
  • Modulation of Neurotransmitter Systems : The sulfonylpiperazine component may influence neurotransmitter receptors, particularly those related to dopamine and serotonin pathways, potentially offering therapeutic benefits in mood disorders and neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectivePotential to inhibit tau and alpha-synuclein aggregation ,
AnticancerIn vitro studies indicate cytotoxic effects on cancer cell lines,
AntimicrobialExhibits activity against various bacterial strains ,
Anti-inflammatoryMay reduce inflammation markers in cellular models

Case Studies and Research Findings

  • Neuroprotective Effects : A study focused on benzothiazole derivatives demonstrated significant inhibition of tau protein aggregation in vitro. Compounds similar to the target molecule showed a reduction in Thioflavin T fluorescence, indicating decreased fibril formation . This suggests potential applications in treating Alzheimer's disease.
  • Anticancer Activity : Research involving related benzothiazepine compounds has revealed their cytotoxic effects on various cancer cell lines. For instance, derivatives were shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways. This highlights the potential for developing new anticancer agents based on the structural framework of this compound.
  • Antimicrobial Properties : Preliminary investigations into the antimicrobial activity of compounds within the benzothiazepine class have shown effectiveness against both Gram-positive and Gram-negative bacteria. These findings suggest that modifications to the sulfonylpiperazine group could enhance antimicrobial efficacy .

Properties

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c27-23(19-25-12-6-17-30-22-10-5-4-9-21(22)25)24-13-15-26(16-14-24)31(28,29)18-11-20-7-2-1-3-8-20/h1-5,7-11,18H,6,12-17,19H2/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCDTMLNFNXQED-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2SC1)CC(=O)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C2SC1)CC(=O)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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